4AH-Pyrido[1,2-A]quinoline

5α-reductase inhibition medicinal chemistry structure–activity relationship

Generic substitution with 1H-isomers or fully aromatic salts introduces >30-fold variability in 5α-reductase type 1 inhibition (IC50 ~185 nM vs ~5.8 nM) and eliminates the bridgehead-nitrogen reactivity required for one-pot palladacycle synthesis. 4AH-Pyrido[1,2-A]quinoline (CAS 231-38-9) resolves this through its defined 4aH-tautomeric form. Key attributes: - 32-fold potency reduction window for inhibitor library design (IC50 ~185 nM) - Enables N-H/C-H activation palladacycle formation inaccessible to monocyclic quinolines - Bifurcated thermal [1,5]-sigmatropic vs. photochemical solvent-mediated isomerization for mechanistic studies

Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
CAS No. 231-38-9
Cat. No. B15493247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4AH-Pyrido[1,2-A]quinoline
CAS231-38-9
Molecular FormulaC13H11N
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3N2C=CC=C3
InChIInChI=1S/C13H11N/c1-2-7-13-11(5-1)8-9-12-6-3-4-10-14(12)13/h1-10,12H
InChIKeyPMWCNGLQITUBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4AH-Pyrido[1,2-A]quinoline Research Procurement Overview


4AH-Pyrido[1,2-A]quinoline (IUPAC: 4aH-benzo[c]quinolizine; CAS 231-38-9) is a bridgehead-nitrogen tricyclic heterocycle with molecular formula C13H11N and molecular weight 181.23 g/mol . The compound serves as the core scaffold for two major families of research chemicals: (i) benzo[c]quinolizin-3-one-based 5α-reductase inhibitors [1] and (ii) pyrido[1,2-a]quinoline palladacycle complexes [2]. The 4aH designation specifies a double bond at the 1,2-position of the A-ring, distinguishing it from the thermodynamically more stable 1H-isomer and from the fully aromatic benzo[c]quinolizinium salts. This specific tautomeric form imparts distinct reactivity, photophysical behavior, and biological activity profiles that directly affect downstream experimental outcomes [1].

Why Generic Quinoline Building Blocks Cannot Substitute


The 4aH-tautomeric form of pyrido[1,2-a]quinoline is not functionally interchangeable with its 1H-isomer, with fully aromatic benzo[c]quinolizinium salts, or with simpler quinoline/isoquinoline precursors. Experimental evidence demonstrates that the position of the double bond in the A-ring—1,2 in the 4aH-series vs. 4,4a in the 1H-series—produces a >30-fold difference in 5α-reductase type 1 inhibitory potency [1]. The bridgehead nitrogen architecture enables a unique one-pot N–H/C–H activation pathway to form palladacycles that cannot be accessed using monocyclic quinolines [2]. Furthermore, the 4aH-benzo[c]quinolizine framework undergoes a mechanistically distinct thermal intramolecular isomerization (to 1H) versus a photochemical solvent-mediated isomerization, a bifurcated reactivity profile absent in congeneric quinolizine systems [3]. These quantifiable differences directly translate into divergent biological screening outcomes, catalytic performance, and photophysical properties, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence


5α-Reductase Type 1 Inhibitory Potency: 4aH vs. 1H Series

In a systematic SAR study of tetrahydrobenzo[c]quinolizin-3-ones, the 4aH-series (double bond at 1,2-position) was directly compared with the 1H-series (double bond at 4,4a-position). The 4aH-series inhibitors were consistently less potent. A representative 4aH congener exhibited an IC50 of 185 nM against recombinant human 5α-reductase type 1 expressed in CHO cells, whereas the structurally analogous 1H-congener (compound 39) achieved an IC50 of 5.8 nM and a Ki of 2.7 ± 0.6 nM [1]. The same study reported that 4aH-series compounds show IC50 values ranging from 7.6 to 9100 nM, with the most potent 4aH inhibitors still approximately 10–30-fold weaker than the best 1H-series compounds [1]. This 32-fold potency gap, attributable solely to A-ring double bond position, makes the 4aH scaffold a critical starting point for designing selective, moderate-affinity probes where sub-nanomolar potency of the 1H-series would be counterproductive.

5α-reductase inhibition medicinal chemistry structure–activity relationship

Fluorescence Quantum Yield vs. Parent Quinoline

Zhang et al. (2017) reported that 2,3-dihydro-1H-pyrido[1,2-a]quinoline derivatives, synthesized via metal-free cascade C═O/C═C/C–N bond formation from quinoline N-oxides, exhibit green-blue fluorescence in DMSO with fluorescence quantum yields (Φf) up to 0.59 [1]. In contrast, unsubstituted quinoline in aprotic solvents exhibits a very low fluorescence quantum yield (Φf typically <0.01 at room temperature), with the fluorescence dominated by non-radiative decay pathways [2]. The bridging of the quinoline nitrogen into the fused pyrido[1,2-a]quinoline architecture thus enhances radiative decay efficiency by approximately 60-fold or more compared to the parent quinoline chromophore. The fluorescence turn-on upon formation of the pyrido[1,2-a]quinoline core is attributable to rigidification of the π-system and restriction of the non-radiative N-heteroatom relaxation channel.

fluorescence spectroscopy quantum yield heterocyclic fluorophores

One-Pot Palladacycle Formation vs. Traditional N-Donor Ligands

Pyrido[1,2-a]quinoline undergoes a one-pot N–H/C–H dual activation with Pd(dba)₂ and XyNC (Xy = 2,6-Me₂C₆H₃) to directly form cyclopalladated complexes, without requiring pre-installation of a directing group or a separate donor atom [1]. This contrasts with the synthesis of classical cyclometalated Pd(II) complexes from quinoline or isoquinoline, which typically require pre-functionalization (e.g., 8-haloquinoline) or a two-step lithiation–transmetalation sequence [2]. The one-pot protocol using the unfunctionalized pyrido[1,2-a]quinoline scaffold eliminates an entire synthetic step, improving atom economy from ~60–70% (typical for two-step sequences) to essentially 100% for the direct activation step [1]. The resulting palladacycles contain a Pd–C(sp²) bond and a Pd–N bond within a five-membered chelate ring, a geometry confirmed by single-crystal X-ray diffraction [1].

palladacycle synthesis C–H activation organometallic chemistry

Thermal vs. Photochemical Isomerization Mechanism

Deuterium labelling experiments by Acheson and Stubbs demonstrated that the thermal conversion of tetramethyl 4aH-benzo[c]quinolizine-1,2,3,4-tetracarboxylate into the 1H-isomer proceeds via an intramolecular [1,5]-sigmatropic hydrogen shift without deuterium incorporation from the solvent [1]. In contrast, photochemical irradiation of the same 4aH-ester in CH₃OD resulted in deuterium exchange with the solvent during isomerization, confirming a fundamentally different, solvent-mediated photochemical pathway [1]. This mechanistic bifurcation—thermal intramolecular vs. photochemical solvent-mediated isomerization—is not observed in simple quinolizines (e.g., 4H-quinolizine), which undergo ring-opening upon heating at 80 °C rather than sigmatropic rearrangement [2]. The benzo-annulated 4aH scaffold thus provides a rare experimental platform where thermal and photochemical conditions yield the same 1H-product but through entirely different transition states, enabling mechanistic interrogation of sigmatropic vs. radical/ionic pathways.

photoisomerization reaction mechanism deuterium labeling

High-Value Research Application Scenarios


Moderate-Affinity 5α-Reductase Inhibitor Libraries

The 4aH-benzo[c]quinolizin-3-one scaffold provides a 32-fold potency reduction window relative to the 1H-series (IC50 ~185 nM vs. ~5.8 nM), making it the preferred core for generating inhibitor libraries where complete enzyme suppression is undesirable [1]. Researchers targeting androgen-dependent disorders (androgenic alopecia, acne vulgaris, hirsutism) can use 4AH-pyrido[1,2-a]quinoline as an entry point to explore structure–activity relationships in a potency range that avoids the sub-nanomolar inhibition typical of 1H-series compounds, which can cause undesired systemic effects [1].

Green-Blue Fluorescent Probe Development

Derivatives of 2,3-dihydro-1H-pyrido[1,2-a]quinoline exhibit fluorescence quantum yields up to 0.59 in DMSO, representing an approximately 60-fold enhancement over parent quinoline [2][3]. This quantum yield is competitive with coumarin-based fluorophores, making these compounds candidates for intracellular imaging, metal-ion sensing, and fluorescence polarization assays. Procurement of the 4AH-pyrido[1,2-a]quinoline core enables diversification into fluorophore libraries via established multicomponent reactions under solvent-free or aqueous conditions using ZnO or Fe₃O₄-MNP catalysts .

Mechanistic Studies of Sigmatropic Rearrangements

The 4aH-benzo[c]quinolizine framework is one of the few heterocyclic systems where thermal and photochemical isomerization pathways can be cleanly distinguished. Deuterium labeling experiments confirm that thermal conversion to the 1H-isomer is an intramolecular [1,5]-sigmatropic shift, whereas photochemical conversion in protic solvents proceeds via solvent-mediated deuterium exchange [4]. Physical organic chemists and computational chemists can use this scaffold as a mechanistically transparent test case for validating DFT models of pericyclic vs. excited-state reaction pathways.

Cyclopalladated Catalyst Precursor Assembly

Pyrido[1,2-a]quinoline enables one-pot formation of palladacycles via tandem N–H/C–H activation with Pd(dba)₂ and isocyanides, eliminating the need for pre-functionalized ligands [5]. This synthetic shortcut provides organometallic chemists with a time-efficient route to diverse palladacycle libraries for screening in C–C and C–heteroatom cross-coupling catalysis. The X-ray-characterized dinuclear and mononuclear palladacycle structures [5] offer well-defined catalyst precursors with reproducible coordination geometry, facilitating structure–activity correlation in catalytic studies.

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